2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Description
2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that features a tetrazole ring, a bromophenyl group, and a trifluoromethylphenyl group
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3N5O/c16-10-4-6-12(7-5-10)24-22-13(21-23-24)14(25)20-11-3-1-2-9(8-11)15(17,18)19/h1-8H,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAZQJJUOCJOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile compound under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative and a brominated aromatic compound.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be incorporated through a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The tetrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in enzymatic reactions. The bromophenyl and trifluoromethylphenyl groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- 2-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- 2-(4-methylphenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
Uniqueness
The uniqueness of 2-(4-bromophenyl)-N-(3-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide lies in the presence of the bromophenyl group, which can undergo specific chemical transformations not possible with other halogenated derivatives. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
